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Compound of Interest

Compound Name: p-Menthane-3-carboxylic acid

Cat. No.: B3052226

An In-depth Technical Guide to the Physicochemical Properties of p-Menthane-3-carboxylic
Acid

Introduction

p-Menthane-3-carboxylic acid is a monocyclic saturated monoterpenoid carboxylic acid. Its
structure is based on a p-menthane skeleton, which is a cyclohexane ring substituted with a
methyl group and an isopropyl group at positions 1 and 4, respectively. The carboxylic acid
moiety at position 3 introduces a key functional group that dictates many of its chemical
properties and applications. Due to the presence of multiple chiral centers, this compound can
exist as various stereoisomers, each potentially possessing unique physical, chemical, and
biological properties.[1] The specific stereochemistry significantly influences its interactions with
biological systems, making it a molecule of interest for researchers in medicinal chemistry and
drug development.[1] This guide provides a comprehensive overview of its core physical and
chemical properties, detailed experimental protocols for their characterization, and insights into
its reactivity, tailored for professionals in the scientific community.

Core Molecular and Physical Properties

A thorough understanding of the physical properties of p-Menthane-3-carboxylic acid is
fundamental for its handling, formulation, and application in research and development. These
properties are dictated by its molecular structure, including its molecular weight,
stereochemistry, and the presence of the polar carboxylic acid group alongside the nonpolar
hydrocarbon backbone.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b3052226?utm_src=pdf-interest
https://www.benchchem.com/product/b3052226?utm_src=pdf-body
https://www.benchchem.com/product/b3052226?utm_src=pdf-body
https://www.benchchem.com/product/b3052226?utm_src=pdf-body
https://cymitquimica.com/cas/16052-40-7/
https://cymitquimica.com/cas/16052-40-7/
https://www.benchchem.com/product/b3052226?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3052226?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Foundational & Exploratory
Check Availability & Pricing

BENGHE

Structural and Molecular Identifiers

o |[UPAC Name: 5-methyl-2-propan-2-ylcyclohexane-1-carboxylic acid[2]

e Common Synonyms: 2-Isopropyl-5-methylcyclohexanecarboxylic acid, Menthane-3-
carboxylic acid[2][3]

o CAS Registry Number: 39668-86-5 (for the isomer mixture or unspecified stereochemistry)[2]
[3][4][5]; 16052-40-7 (for the (1R,2S,5R)-isomer)[1][6]

e Molecular Formula: C11H2002[1][4][5][6]

The structure features a cyclohexane ring with three substituents, leading to multiple
stereocenters. The precise spatial arrangement of these groups is critical and is denoted by
stereochemical descriptors (e.g., (1R,2S,5R)).

Caption: 2D Structure of p-Menthane-3-carboxylic acid.

Tabulated Physical Data

The following table summarizes the key quantitative physical properties of p-Menthane-3-
carboxylic acid. These values are essential for laboratory procedures, including reaction
setup, purification, and formulation.

Property Value Source(s)
Molecular Weight 184.27 g/mol [2][6]
Melting Point 65 °C [3114]
Boiling Point 165 °C at 6 Torr; 270.9 °C at 3141
760 mmHg
Density 0.965 - 0.9716 g/cm3 at 20 °C [3114]
Topological Polar Surface Area  37.3 A2 [2][5]
XLogP3 3.4 [21[5]

Solubility Profile
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The solubility of a compound is a critical parameter in drug development, affecting its
absorption, distribution, metabolism, and excretion (ADME) profile. p-Menthane-3-carboxylic
acid, possessing both a lipophilic hydrocarbon scaffold and a hydrophilic carboxylic acid group,
exhibits amphiphilic character.

o Organic Solvents: It is generally reported to be soluble in common organic solvents such as
chloroform, dichloromethane, ethyl acetate, acetone, and dimethyl sulfoxide (DMSO).[7]

e Aqueous Solvents: The carboxylic acid group can be deprotonated to form a carboxylate
salt, which significantly increases aqueous solubility.[8] Solubility in water is expected to be
low at acidic pH when the molecule is in its neutral form and will increase substantially at
neutral to basic pH.

Chemical Properties and Reactivity

The chemical behavior of p-Menthane-3-carboxylic acid is dominated by the carboxylic acid
functional group. This group acts as a proton donor (Brgnsted-Lowry acid) and a site for
nucleophilic acyl substitution.

Acidity (pKa)

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in
solution. While a specific experimentally determined pKa value for p-Menthane-3-carboxylic
acid is not readily available in the cited literature, it can be estimated to be similar to other
alkyl-substituted cyclohexanecarboxylic acids. For reference, the pKa of benzoic acid is 4.20 in
water.[9] Aliphatic carboxylic acids are typically slightly weaker acids than benzoic acid, with
pKa values generally in the range of 4.5 to 5.0. The precise pKa is crucial for predicting the
ionization state of the molecule at a given pH, which in turn affects its solubility, membrane
permeability, and interaction with biological targets.

Reactivity and Key Transformations

The carboxylic acid moiety is a versatile functional group that can undergo a variety of chemical
transformations. These reactions are central to the synthesis of derivatives for various
applications, including the development of physiological coolants.[10]
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« Esterification: In the presence of an acid catalyst, p-Menthane-3-carboxylic acid reacts
with alcohols to form esters. This is a common strategy for creating prodrugs to improve the
lipophilicity and membrane permeability of a parent drug.[8]

o Amidation: The compound can be converted to an amide by reaction with an amine. This
typically requires activation of the carboxylic acid, for example, by converting it to an acyl
chloride or using coupling reagents (e.g., DCC, EDC). This reaction is particularly relevant as
N-substituted p-menthane-3-carboxamides are known for their physiological cooling effects.
[10]

e Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (p-
menthane-3-methanol) using strong reducing agents like lithium aluminum hydride (LiAIHa4).

1. SOClz or EDC ]
2. CHsCH:2NH:2 N-Ethyl-p-menthane-3-carboxamide | R-CONHCH2CH3
| o TR

p-Menthane-3-carboxylic acid | R-COOH CH30H, H*

Methyl p-menthane-3-carboxylate | R-COOCHS3

Click to download full resolution via product page

Caption: Key reactions of p-Menthane-3-carboxylic acid.

Experimental Protocols for Characterization

To ensure scientific integrity and reproducibility, standardized protocols for determining the
physicochemical properties of p-Menthane-3-carboxylic acid are essential.

Protocol: Determination of Solubility (Shake-Flask
Method)

This protocol describes the "gold standard” shake-flask method for determining the equilibrium
solubility of a compound.[7]

Obijective: To determine the equilibrium solubility of p-Menthane-3-carboxylic acid in a
selected solvent at a controlled temperature.
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Materials:

¢ p-Menthane-3-carboxylic acid (high purity)

o Selected solvent (e.g., phosphate-buffered saline pH 7.4, water)

o Sealed glass vials

o Temperature-controlled orbital shaker

e Centrifuge or filtration apparatus (0.22 pm syringe filter)

o Calibrated analytical balance

e High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
Methodology:

e Preparation: Add an excess amount of p-Menthane-3-carboxylic acid to a vial containing a
known volume of the solvent. The presence of undissolved solid is critical to ensure a
saturated solution.

» Equilibration: Seal the vials and place them in the orbital shaker set to a constant
temperature (e.g., 25 °C or 37 °C). Agitate for a minimum of 24 hours to ensure equilibrium is
reached. A 48 or 72-hour period is often used to confirm equilibrium by taking measurements
at multiple time points.

o Phase Separation: After equilibration, carefully remove the vials. Separate the undissolved
solid from the saturated solution by centrifugation at high speed, followed by careful removal
of the supernatant, or by filtering the solution through a 0.22 pum syringe filter.

e Quantification: Accurately dilute a known volume of the clear, saturated supernatant with a
suitable solvent. Analyze the concentration of p-Menthane-3-carboxylic acid in the diluted
sample using a validated HPLC method against a standard calibration curve.

» Reporting: Calculate the original concentration in the saturated solution, accounting for the
dilution factor. Report the solubility in units of mg/mL or pg/mL, specifying the solvent and the
exact temperature of the experiment.
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Caption: Workflow for solubility determination via the shake-flask method.

Protocol: Determination of pKa (Potentiometric Titration)

Objective: To determine the pKa of p-Menthane-3-carboxylic acid by titrating it with a strong
base and monitoring the pH.

Materials:

p-Menthane-3-carboxylic acid

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

Deionized water (or a water/co-solvent mixture if solubility is low)

Calibrated pH meter with electrode
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» Magnetic stirrer and stir bar
e Burette
Methodology:

o Sample Preparation: Accurately weigh a sample of p-Menthane-3-carboxylic acid and
dissolve it in a known volume of deionized water (a co-solvent like ethanol may be used if
necessary, but this will yield an apparent pKa, or pKa*).

« Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the
pH electrode in the solution. Position the burette containing the standardized NaOH solution
above the beaker.

« Titration: Record the initial pH. Begin adding the NaOH solution in small, precise increments
(e.g., 0.1 mL). After each addition, allow the pH to stabilize before recording the pH and the
total volume of titrant added.

o Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to
generate a titration curve.

» pKa Determination: Determine the equivalence point, which is the point of maximum slope
on the curve (inflection point). The half-equivalence point occurs at exactly half the volume of
NaOH required to reach the equivalence point. According to the Henderson-Hasselbalch
equation, at the half-equivalence point, pH = pKa.

Protocol: Acquisition of Spectral Data

While public databases may lack experimental spectra for this specific compound, the following
standard protocols can be used for its structural confirmation and characterization.[11]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

e 1H NMR: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCls,
DMSO-de). Acquire the spectrum on a 400 MHz or higher spectrometer. Expected signals
would include multiplets for the cyclohexane ring protons, doublets for the methyl and
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isopropyl methyl groups, and a broad singlet for the carboxylic acid proton (which may be
exchangeable with D20).

e 13C NMR: Use a more concentrated sample (20-50 mg). Acquire a proton-decoupled
spectrum. Expected signals include a peak for the carbonyl carbon (~170-185 ppm), multiple
peaks in the aliphatic region (20-60 ppm) for the cyclohexane, methyl, and isopropyl
carbons.

2. Infrared (IR) Spectroscopy:
o Method: Prepare a sample as a thin film on a salt plate (if oily) or as a KBr pellet (if solid).
o Data Acquisition: Record the spectrum from 4000 to 400 cm~1.

o Expected Peaks: A very broad O-H stretch from ~3300 to 2500 cm~* (characteristic of a
carboxylic acid dimer), a sharp and strong C=0 stretch from ~1700 to 1725 cm~1, and C-H
stretches just below 3000 cm—1.

Safety and Handling

According to GHS classifications, p-Menthane-3-carboxylic acid may cause skin irritation,
serious eye damage, and respiratory irritation.[2] Standard laboratory safety precautions should
be followed.

o Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-
resistant gloves.[12][13]

e Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhaling vapors or
dust.[12] Avoid contact with skin and eyes.[13]

o Storage: Store in a cool, dry place in a tightly sealed container.[12]

Conclusion

p-Menthane-3-carboxylic acid is a versatile chiral building block with well-defined
physicochemical properties rooted in its unique molecular structure. Its amphiphilic nature,
coupled with the reactivity of the carboxylic acid group, makes it a valuable starting material for
synthesizing a range of derivatives, particularly in the fields of flavorings, fragrances, and
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pharmaceuticals. The experimental protocols detailed in this guide provide a robust framework
for researchers to accurately characterize this compound and its analogues, ensuring data
integrity and facilitating further research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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